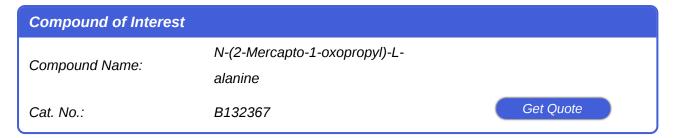


An In-Depth Technical Guide to (2S)-2-(2-sulfanylpropanoylamino)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Synonyms

The compound with the chemical name "N-(2-Mercapto-1-oxopropyl)-L-alanine" is formally known by its IUPAC name: (2S)-2-(2-sulfanylpropanoylamino)propanoic acid.

This compound is also known by several synonyms, which are often used in scientific literature and commercial listings. These include:

- Ala-tiopronin
- (2-mercaptopropanoyl)-L-alanine[1]
- Tiopronin alanine analog[2]

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid is presented in Table 1. While experimental data for properties such as solubility, pKa, and logP are not readily available in public literature, predicted values can be utilized for initial experimental design.



Property	Value	Source
Molecular Formula	C6H11NO3S	[1][2][3][4]
Molecular Weight	177.22 g/mol	[2][3][4]
CAS Number	26843-61-8	[1][2][3]

Table 1: Physicochemical Properties of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid are not extensively documented in publicly accessible literature. However, based on its chemical structure, a plausible synthetic route and a standard analytical methodology are proposed below.

Proposed Synthesis Protocol

The synthesis of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid can be envisioned through the coupling of L-alanine with 2-mercaptopropionic acid. A general procedure would involve the following steps:

- Protection of L-alanine: The carboxylic acid group of L-alanine is first protected, for example, as a methyl or ethyl ester, to prevent its participation in the subsequent amide bond formation.
- Activation of 2-mercaptopropionic acid: The carboxylic acid group of 2-mercaptopropionic
 acid is activated using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or
 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like
 dichloromethane or dimethylformamide.
- Coupling Reaction: The protected L-alanine is then added to the activated 2mercaptopropionic acid to form the amide bond. The reaction is typically stirred at room temperature for several hours.
- Deprotection: The protecting group on the L-alanine moiety is removed under appropriate conditions (e.g., hydrolysis with a mild base for an ester) to yield the final product.



• Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure (2S)-2-(2-sulfanylpropanoylamino)propanoic acid.

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for the analysis and purification of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid.

- Column: A C18 stationary phase is recommended.
- Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent, such as acetonitrile or methanol, containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Detection: UV detection at a wavelength around 210-220 nm is appropriate for the amide bond.
- Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a purified standard of the compound.

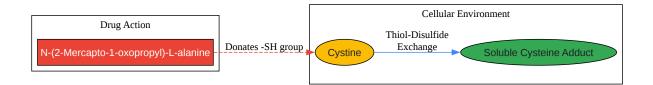
Biological Activity and Signaling Pathways

As a "Tiopronin alanine analog," (2S)-2-(2-sulfanylpropanoylamino) propanoic acid is expected to exhibit biological activities related to its parent compound, tiopronin. Tiopronin is a thiol-containing drug used in the treatment of cystinuria, a genetic disorder characterized by the accumulation of cystine stones in the kidneys. The proposed mechanism of action for this analog would likely involve a similar thiol-disulfide exchange reaction.

Proposed Mechanism of Action

The sulfhydryl (-SH) group of (2S)-2-(2-sulfanylpropanoylamino) propanoic acid can participate in a thiol-disulfide exchange with the disulfide bond of cystine. This reaction would break down the insoluble cystine into more soluble mixed disulfides, thereby preventing the formation of cystine crystals and stones in the urinary tract.





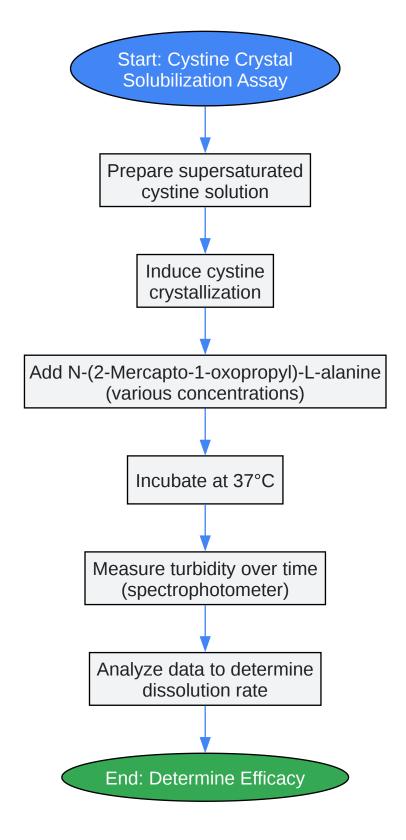
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Caption: Proposed mechanism of action for N-(2-Mercapto-1-oxopropyl)-L-alanine.

Potential Experimental Workflow for Efficacy Testing

An in vitro assay could be designed to evaluate the efficacy of (2S)-2-(2-sulfanylpropanoylamino)propanoic acid in dissolving cystine crystals.





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Caption: Experimental workflow for in vitro efficacy testing.



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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. N-(2-Mercapto-1-oxopropyl)-L-alanine | 26843-61-8 [amp.chemicalbook.com]
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